4,6-Dimethylpyridazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAZKWZBYYIWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169350 | |
| Record name | Pyridazine, 3-amino-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17258-21-8 | |
| Record name | Pyridazine, 3-amino-4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017258218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridazine, 3-amino-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dimethylpyridazin 3 Amine
Exploration of Direct Synthetic Routes to the Pyridazin-3-amine Core
Direct synthesis, often involving multi-component reactions, provides an efficient way to construct the pyridazine (B1198779) ring system. One-pot, three-component reactions are particularly noteworthy for their atom economy and operational simplicity. A general and facile approach involves the reaction of arylglyoxal monohydrates, an active methylene (B1212753) compound, and a hydrazine (B178648) source. researchgate.net For instance, the condensation of alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate (B1144303) can regioselectively yield 4-cyano-3(2H)-pyridazinones. growingscience.com
Another one-pot strategy describes the synthesis of substituted 3-methyl-6-arylpyridazine-4-carboxamides in water at room temperature, highlighting a green chemistry approach to the pyridazine core. researchgate.net While these methods are established for various substituted pyridazines, a direct, single-step synthesis yielding 4,6-Dimethylpyridazin-3-amine specifically would require the careful selection of a 1,4-dicarbonyl precursor that incorporates the necessary methyl groups and a masked or direct precursor to the 3-amino group.
Multi-Step Approaches to Constructing the 4,6-Dimethylpyridazine Ring System
Multi-step syntheses offer greater control over the placement of substituents on the pyridazine ring. A common and versatile starting material for many pyridazine derivatives is 3,6-dichloropyridazine (B152260), which can be synthesized from the reaction of maleic anhydride (B1165640) with hydrazine hydrate followed by chlorination. researchgate.net
A general synthetic pathway to a substituted pyridazine ring often involves the cyclization of a 1,4-dicarbonyl compound with hydrazine. evitachem.com To achieve the 4,6-dimethyl substitution pattern, a specifically substituted dicarbonyl precursor would be necessary. Subsequent steps would then focus on introducing the amine group at the 3-position.
A plausible route could start from 3,6-dichloropyridazine, proceeding through amination at one position, followed by reactions to introduce the methyl groups, although regioselectivity can be a challenge. researchgate.netresearchgate.net
Strategies for Regioselective Introduction of Methyl Substituents
The regioselective introduction of methyl groups onto a pyridazine ring is a significant synthetic challenge. Radical-based C-H functionalization offers a direct method for alkylation. Studies on the radical methylation of the parent pyridazine ring indicate that the reaction has a marked lack of regioselectivity. clockss.org The reaction of pyridazine with methyl radicals (generated, for example, from the silver-catalyzed oxidative decarboxylation of acetic acid) typically yields a mixture of products. clockss.org
The inherent reactivity of the pyridazine system favors attack by nucleophilic carbon radicals at the electron-poor C4 and C5 positions. clockss.orgnih.gov This makes the selective methylation at the C4 and C6 positions difficult to achieve on an unsubstituted pyridazine ring. Therefore, a successful strategy would likely involve a multi-step approach where the pyridazine ring is constructed from a precursor already containing the methyl groups in the desired positions, or by using a substrate with appropriate directing or blocking groups.
Amination Protocols for the 3-Position of the Pyridazine Ring
Introducing the amine group at the 3-position is a critical step, which is typically achieved by the amination of a 3-halopyridazine intermediate, such as 3-chloro-4,6-dimethylpyridazine.
One of the foundational methods is direct nucleophilic aromatic substitution (SNAr), where the 3-halopyridazine is treated with ammonium (B1175870) hydroxide, often under heat and pressure, to yield the corresponding 3-aminopyridazine (B1208633). researchgate.net
More modern and highly efficient methods rely on palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. This reaction involves treating the 3-halopyridazine with an amine source in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is highly versatile and tolerates a wide range of functional groups. researchgate.netnih.gov The choice of ligand is crucial for the reaction's success, with various biarylphosphine ligands and N-heterocyclic carbene ligands being employed. Microwave irradiation has also been used to accelerate these amination reactions, significantly reducing reaction times. koreascience.kr
| Halide Substrate | Amine Source | Catalyst/Ligand | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Iodo-6-arylpyridazine | Various Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene (B28343), 100°C | Good | researchgate.net |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | NaOt-Bu | Toluene, 100°C | 78% | nih.gov |
| 3-Bromo-2-benzyloxypyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene, MW, 120°C, 10 min | 98% | koreascience.kr |
| 3-Chloro-2-benzyloxypyridine | Piperidine (B6355638) | Pd₂(dba)₃ / DavePhos | NaOt-Bu | Toluene, MW, 120°C, 10 min | 96% | koreascience.kr |
Optimization of Synthetic Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. For key steps like palladium-catalyzed aminations and cross-couplings, a systematic screening of various parameters is often performed.
Key parameters for optimization include:
Catalyst and Ligand: The choice of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more critically, the phosphine ligand (e.g., BINAP, RuPhos, BrettPhos) can dramatically influence reaction efficiency and scope. nih.gov
Base: The strength and type of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) are crucial. Strong, non-nucleophilic bases are common in Buchwald-Hartwig aminations. koreascience.krmdpi.com
Solvent: Solvents such as toluene, DMF, and dioxane are frequently used. The choice of solvent can affect catalyst solubility and reactivity. mdpi.com
Temperature and Reaction Time: Many modern syntheses utilize microwave heating to significantly shorten reaction times from hours to minutes and often improve yields. koreascience.krmdpi.com
An example of optimization can be seen in the development of amination protocols for halo-pyridines, where different catalyst systems were screened to find the most effective combination for coupling with various amines. nih.gov For instance, the BrettPhos-precatalyst was found to be superior for coupling a branched primary amine compared to other catalyst systems. nih.gov The development of aqueous solvent systems for Suzuki-Miyaura cross-coupling reactions also represents an optimization toward more environmentally friendly ("green") chemistry. mdpi.com
| Reaction Type | Variable Parameter | Conditions | Result/Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Solvent | DMF/H₂O (1:1) | High Yield | mdpi.com |
| Suzuki-Miyaura Coupling | Solvent | Pure H₂O | Lower Yield | mdpi.com |
| Buchwald-Hartwig Amination | Catalyst System | BrettPhos-precatalyst | 78% Yield | nih.gov |
| Buchwald-Hartwig Amination | Catalyst System | RuPhos-precatalyst | 47% Yield | nih.gov |
| Buchwald-Hartwig Amination | Heating Method | Microwave (10 min) | 98% Yield | koreascience.kr |
| Buchwald-Hartwig Amination | Heating Method | Oil Bath (22 h) | 85% Yield | koreascience.kr |
Chemical Reactivity and Transformation Studies of 4,6 Dimethylpyridazin 3 Amine
Examination of Electrophilic Reactions on the Pyridazine (B1198779) Nucleus
The pyridazine ring is generally considered an electron-deficient heterocycle, which makes electrophilic aromatic substitution reactions challenging compared to electron-rich aromatic systems like benzene. The presence of two adjacent nitrogen atoms deactivates the ring towards electrophilic attack. However, the amino group at the 3-position is a strongly activating, ortho-, para-directing group, which can influence the regioselectivity of electrophilic substitution. smolecule.comvulcanchem.comkoreascience.kr In the case of 4,6-dimethylpyridazin-3-amine, the positions ortho (position 4) and para (position 5) to the amino group are potential sites for electrophilic attack.
Studies on related aminopyridazines and dimethylpyridazines suggest that under forcing conditions, electrophilic substitution can occur. For instance, the nitration of 2- and 4-dimethylaminopyridines in sulfuric acid has been shown to yield products nitrated at the position ortho or para to the dimethylamino group. rsc.org While specific data for this compound is not extensively documented, it is plausible that similar reactivity would be observed.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound (Inferred from related compounds)
| Reaction Type | Reagents | Potential Product(s) | Notes |
| Halogenation | X₂, Lewis Acid | 5-Halo-4,6-dimethylpyridazin-3-amine | The electron-donating amino group directs the incoming electrophile to the 5-position. |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4,6-dimethylpyridazin-3-amine | Requires strong acidic conditions to generate the nitronium ion. rsc.orgrsc.orggoogle.com |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | The reaction is often reversible. researchgate.net |
| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | Generally not successful | The basic nitrogen atoms of the pyridazine ring and the amino group can form a complex with the Lewis acid catalyst, deactivating it. smolecule.com |
Investigation of Nucleophilic Substitution Reactions Involving the Amine Moiety
The exocyclic amino group in this compound is a nucleophilic center and can participate in various substitution reactions. These reactions allow for the straightforward introduction of a wide range of functional groups, making it a valuable handle for derivatization.
Reactions such as alkylation, acylation, and sulfonylation can be performed on the amino group. youtube.comuniversalclass.comksu.edu.sa The reactivity of the amine is influenced by the electronic nature of the pyridazine ring. While the pyridazine ring is electron-withdrawing, which can slightly reduce the nucleophilicity of the amino group compared to a simple aniline, it is still sufficiently reactive for many transformations.
Table 2: Nucleophilic Substitution Reactions on the Amine Moiety of this compound
| Reaction Type | Reagents | Product |
| Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-4,6-dimethylpyridazin-3-amine |
| Acylation | Acyl chloride or anhydride (B1165640) (e.g., Acetyl chloride) | N-Acyl-4,6-dimethylpyridazin-3-amine |
| Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | N-Sulfonyl-4,6-dimethylpyridazin-3-amine |
Research on related aminopyridazines has demonstrated the feasibility of these transformations. For example, the acylation of aminopyridazines with acyclic anhydrides proceeds in high yield. inforang.comkoreascience.kr Similarly, the sulfonylation of aminopyridazines can be achieved using sulfonyl chlorides in the presence of a base. chim.it
Oxidative Reactions of Methyl and Amine Functional Groups
The methyl groups and the amino group of this compound are susceptible to oxidation under appropriate conditions. The oxidation of methyl groups on heterocyclic rings is a common transformation and can lead to the formation of aldehydes, carboxylic acids, or hydroxymethyl groups. libretexts.org
Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) can be employed for the oxidation of the methyl groups. The selectivity of the oxidation (i.e., which methyl group is oxidized and to what extent) can often be controlled by the choice of reagent and reaction conditions. For instance, the oxidation of toluene (B28343) to benzoic acid using permanganate is a well-known reaction. libretexts.org
The amino group can also be oxidized, for example, to a nitroso or nitro group, although this often requires specific reagents to avoid over-oxidation or side reactions.
Table 3: Potential Oxidative Reactions of this compound
| Functional Group | Oxidizing Agent | Potential Product(s) |
| Methyl groups | KMnO₄ | 4-Carboxy-6-methylpyridazin-3-amine or 4,6-dicarboxypyridazin-3-amine |
| Methyl groups | SeO₂ | 4-Formyl-6-methylpyridazin-3-amine or 4,6-diformylpyridazin-3-amine |
| Amino group | Peroxy acids (e.g., m-CPBA) | 4,6-Dimethyl-3-nitropyridazine |
Reductive Transformations of the Pyridazine Ring and Amine Group
The pyridazine ring can undergo reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of heterocyclic rings. Depending on the catalyst, solvent, and reaction conditions, partial or complete reduction of the pyridazine ring can be achieved. For instance, the reduction of pyridazines can lead to dihydropyridazines or, with more forcing conditions, to piperidine (B6355638) derivatives. nih.gov The electrochemical reduction of some pyridazines has been shown to result in ring contraction to form pyrroles. tandfonline.com
The amino group itself is generally stable to many reducing agents, but under certain conditions, for example, during the reduction of a nitro group to an amine, care must be taken to avoid over-reduction of the heterocyclic ring.
Table 4: Potential Reductive Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1,4,5,6-Tetrahydro-4,6-dimethylpyridazin-3-amine or further reduced products |
| Chemical Reduction | NaBH₄, LiAlH₄ | Generally, the pyridazine ring is resistant to these reagents under standard conditions. |
| Electrochemical Reduction | Electrolysis | Potential for ring contraction to a pyrrole (B145914) derivative. tandfonline.comwikipedia.org |
Cross-Coupling Methodologies for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been successfully applied to pyridazine systems. nih.govthieme-connect.comevitachem.comwur.nlresearchgate.net To utilize these methods, this compound would first need to be converted to a suitable precursor, typically a halopyridazine. For example, diazotization of the amino group followed by a Sandmeyer-type reaction could introduce a halogen at the 3-position. This halo-derivative can then participate in various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds. nih.govthieme-connect.comevitachem.comwur.nlresearchgate.net
Sonogashira Coupling: This reaction couples a halopyridazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form alkynylpyridazines. highfine.comchemicalbook.comsigmaaldrich.comkoreascience.kr
Buchwald-Hartwig Amination: This reaction allows for the formation of new C-N bonds by coupling a halopyridazine with an amine in the presence of a palladium catalyst and a strong base. rsc.orgrsc.orglibretexts.orgrsc.orgrug.nlresearchgate.netatlanchimpharma.comchemrxiv.org This would be a method to further functionalize the pyridazine ring at a position other than the existing amino group.
Table 5: Cross-Coupling Reactions for the Derivatization of a Halogenated 4,6-Dimethylpyridazine
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl/vinyl-substituted pyridazine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted pyridazine |
| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃, ligand, base | Amino-substituted pyridazine |
Mechanistic Studies of Key Chemical Transformations
The mechanisms of the reactions involving pyridazine derivatives are a subject of ongoing research. For electrophilic aromatic substitution, the mechanism is expected to proceed through a standard SEAr pathway, involving the formation of a resonance-stabilized cationic intermediate (arenium ion). vulcanchem.comkoreascience.krrsc.org The regioselectivity is dictated by the directing effects of the substituents on the ring.
Nucleophilic substitution at the amine moiety likely follows a standard SN2 or nucleophilic acyl substitution mechanism, depending on the electrophile. youtube.comuniversalclass.comksu.edu.sawikipedia.org
The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. rsc.orglibretexts.orgrsc.orgrug.nlresearchgate.netatlanchimpharma.comchemrxiv.org The specific ligands used can have a significant impact on the efficiency and selectivity of these reactions.
Mechanistic studies on the reduction of the pyridazine ring suggest that electrochemical reduction can proceed via a two-electron reduction to a 1,2-dihydro derivative, which can then rearrange or undergo further reduction and ring contraction. tandfonline.com
Derivatives and Analogues of 4,6 Dimethylpyridazin 3 Amine: Synthesis and Chemical Exploration
Synthesis and Characterization of N-Substituted Pyridazin-3-amine Derivatives
The primary amino group of 4,6-Dimethylpyridazin-3-amine is a key handle for derivatization, readily undergoing reactions such as N-acylation and N-alkylation to introduce a variety of functional groups. These modifications are fundamental for tuning the physicochemical properties of the parent molecule.
N-acylation is a common strategy to introduce carbonyl functionalities. This can be achieved using various acylating agents like acid chlorides or anhydrides, often under basic conditions. For instance, N-acylation can be performed efficiently without a catalyst using acetic anhydride (B1165640). acs.orgnih.gov The resulting amides are crucial intermediates for further synthetic transformations.
N-alkylation of amines can be more complex due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. acs.org However, controlled mono-alkylation can be achieved by careful selection of reagents and reaction conditions. For example, cesium bases have been shown to promote high chemoselectivity in the N-alkylation of amines. acs.org
A specific example involves the reaction of this compound with ethyl 2-chloro-3-oxopropanoate in the presence of a base like diisopropylethylamine (DIPEA). This reaction proceeds via N-alkylation followed by an intramolecular condensation to form a fused imidazo[1,2-b]pyridazine (B131497) system, demonstrating a tandem N-substitution and cyclization pathway. researchgate.net
Table 1: Example of N-Substitution Reaction of this compound
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| This compound | Ethyl 2-chloro-3-oxopropanoate | DIPEA, EtOH, 75 °C, 16 h | Ethyl 6,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate | researchgate.net |
Synthetic Strategies for Ring-Substituted this compound Analogues
Introducing substituents directly onto the pyridazine (B1198779) ring or modifying the existing methyl groups of this compound offers another avenue for creating structural diversity. While direct C-H functionalization of such electron-deficient heterocycles can be challenging, several strategies employed for analogous systems could be adapted.
One potential strategy involves halogenation of the pyridazine ring, followed by palladium-catalyzed cross-coupling reactions. The pyridazine ring is generally less reactive towards electrophilic substitution than benzene. However, bromination of pyridazine derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often in the presence of oleum. google.com Once a halogen atom is introduced, it can serve as a handle for Suzuki or Sonogashira coupling reactions to form new carbon-carbon bonds, a technique proven effective for other 3-aminopyridazines. acs.org
Another approach is the functionalization of the methyl groups. For related heterocycles, methyl groups can be halogenated under radical conditions, although selectivity can be an issue. These halogenated intermediates can then be used in subsequent substitution or coupling reactions.
Table 2: General Strategies for Ring Substitution on Pyridazine Systems
| Reaction Type | Reagents/Conditions | Potential Application | Analogous System Reference |
| Bromination | DBDMH, Oleum | Introduction of a bromine atom on the pyridazine ring. | Pyridine Derivatives google.com |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Arylation of a halogenated pyridazine intermediate. | 3-Amino-4-bromopyridazines acs.org |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynylation of a halogenated pyridazine intermediate. | 3-Amino-4-bromopyridazines acs.org |
Annulation Reactions to Form Fused Heterocyclic Systems from this compound
Annulation, or ring-forming, reactions are powerful tools for building polycyclic systems from simpler precursors. The this compound scaffold is an excellent starting point for constructing a variety of fused heterocycles with diverse properties.
Synthesis of Thieno[2,3-c]pyridazine (B12981257) Derivatives
The thieno[2,3-c]pyridazine system is a prominent fused heterocycle. A common route to this scaffold is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. wikipedia.orgorganic-chemistry.org While direct use of this compound in a classical Gewald reaction is not documented, a more prevalent strategy involves its chemical cousin, 4-cyano-5,6-dimethylpyridazin-3(2H)-thione. This thione can be S-alkylated with α-halo carbonyl compounds, and the resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization to furnish the desired 5-aminothieno[2,3-c]pyridazine ring system. nih.gov
Table 3: Synthesis of Thieno[2,3-c]pyridazines via Thorpe-Ziegler Cyclization
| Starting Material | Reagents | Intermediate | Cyclization Condition | Product Type | Reference |
| Pyridazine-2(1H)-thione derivative | α-haloacetanilide | S-alkylated derivative | Ethanolic sodium ethoxide | 3-Amino-thieno[2,3-b]pyridine derivative | nih.gov |
Formation of Pyrimidothienopyridazine Systems
Building upon the thieno[2,3-c]pyridazine core, further annulation can lead to more complex polycyclic systems like pyrimidothienopyridazines. These syntheses typically use an aminothieno[2,3-c]pyridazine as the key intermediate. For example, 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide can be cyclized with various reagents like phthalic anhydride or formic acid to generate different substituted pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazines. researchgate.net Similarly, cyclocondensation of an aminothieno[2,3-c]pyridazine carbohydrazide (B1668358) with reagents such as acetic anhydride or triethyl orthoformate yields the corresponding pyrimidothienopyridazine derivatives. researchgate.net This demonstrates a sequential approach where the thiophene (B33073) ring is constructed first, followed by the pyrimidine (B1678525) ring.
Construction of Other Polycyclic Architectures
Beyond sulfur-containing heterocycles, this compound is a precursor to a variety of other fused systems, including those containing additional nitrogen atoms.
Imidazo[1,2-b]pyridazines: This fused system can be synthesized directly from this compound. As mentioned previously, reaction with ethyl 2-chloro-3-oxopropanoate leads to the formation of ethyl 6,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate. researchgate.net In general, the condensation of 3-aminopyridazines with α-haloketones is a standard and effective method for constructing the imidazo[1,2-b]pyridazine backbone. psu.edu
Pyrimido[1,2-b]pyridazines: This heterocyclic system can be accessed through the reaction of 3-aminopyridazines with activated propenoate derivatives. For example, various 3-aminopyridazines react with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate in refluxing acetic acid to yield substituted 3-benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org
researchgate.netpsu.eduCurrent time information in Bangalore, IN.Triazolo[4,3-b]pyridazines: The synthesis of this ring system typically starts from a hydrazinylpyridazine, which can be prepared from the corresponding aminopyridazine. The hydrazinyl intermediate is then cyclized with reagents like acylhydrazides or orthoesters. nih.gov A fascinating alternative is the 'ring switching' transformation, where a 3-diazonium salt derived from a 3-amino-4H-pyrimido[1,2-b]pyridazin-4-one rearranges upon heating in alcohol to yield a 1-(pyridazin-3-yl)-1H-1,2,3-triazole derivative. semanticscholar.org
Table 4: Synthesis of Various Fused Heterocycles from Aminopyridazines
| Target System | Starting Amine | Key Reagents | General Conditions | Reference |
| Imidazo[1,2-b]pyridazine | This compound | Ethyl 2-chloro-3-oxopropanoate | Base, EtOH, 75 °C | researchgate.net |
| Pyrimido[1,2-b]pyridazine | 3-Aminopyridazine (B1208633) | Methyl (Z)-2-(Boc-amino)-3-(dimethylamino)propenoate | Acetic acid, reflux | semanticscholar.org |
| researchgate.netpsu.eduCurrent time information in Bangalore, IN.Triazolo[4,3-b]pyridazine | 3,6-Dichloropyridazine (B152260) (precursor to amine/hydrazine) | Acylhydrazide | Toluene (B28343), reflux | nih.gov |
Structure-Reactivity Relationship Studies in Derived Compounds
Understanding the relationship between the structure of these newly synthesized derivatives and their chemical reactivity is crucial for their rational application. The electronic nature of the pyridazine ring and the steric and electronic effects of substituents play a significant role in dictating the molecule's behavior.
The pyridazine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (NAS), especially if a good leaving group like a halogen is present at the 6-position. The reactivity in such substitutions is influenced by other groups on the ring.
Furthermore, derivatization of the amino group can lead to interesting conformational behavior. For example, in N-acyl derivatives of related tetrahydrothienopyridines, restricted rotation around the newly formed C(acyl)-N bond gives rise to conformational isomers, or rotamers. These rotamers can be observed and characterized by NMR spectroscopy, and their relative energies can be studied using computational methods like Density Functional Theory (DFT). The existence of such isomers can have profound implications for how these molecules interact with biological targets or participate in further chemical reactions.
Studies on aminopyridazine anions in strongly basic media have also revealed the existence of geometrical isomers due to the restricted rotation of the deprotonated amino group, highlighting the influence of the chemical environment on molecular structure and reactivity. nih.gov These studies underscore the complex interplay between molecular structure, conformation, and chemical reactivity in this class of compounds.
Spectroscopic and Advanced Structural Elucidation of 4,6 Dimethylpyridazin 3 Amine and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of individual atoms. For 4,6-Dimethylpyridazin-3-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular structure. nih.gov
The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the protons of the two methyl groups.
Aromatic Proton: A singlet is anticipated for the proton on the pyridazine (B1198779) ring.
Amine Protons: The protons of the amino group (NH₂) typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
Methyl Protons: Two distinct singlets are expected for the two methyl groups attached to the pyridazine ring, reflecting their slightly different chemical environments.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ring CH | Varies | Singlet |
| NH₂ | Varies (often broad) | Singlet |
| 4-CH₃ | Varies | Singlet |
| 6-CH₃ | Varies | Singlet |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
Pyridazine Ring Carbons: Four signals are expected for the four carbon atoms of the pyridazine ring. The carbon atom attached to the amino group (C3) will have a characteristic chemical shift, as will the carbons bearing the methyl groups (C4 and C6) and the remaining ring carbon (C5).
Methyl Carbons: Two signals will correspond to the carbon atoms of the two methyl groups.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C3 (C-NH₂) | Varies |
| C4 (C-CH₃) | Varies |
| C5 | Varies |
| C6 (C-CH₃) | Varies |
| 4-CH₃ | Varies |
| 6-CH₃ | Varies |
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would primarily confirm the lack of coupling for the singlet signals observed in the ¹H NMR spectrum. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is crucial for definitively assigning the ¹H and ¹³C signals. For instance, it would link the proton signal of each methyl group to its corresponding carbon signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This experiment is particularly powerful for piecing together the molecular structure. For example, correlations would be expected between the methyl protons and the adjacent ring carbons, and between the aromatic proton and nearby carbons, confirming the substitution pattern on the pyridazine ring.
While this compound itself is a relatively rigid molecule, dynamic NMR studies can be valuable for analyzing the conformational dynamics of its derivatives. For instance, if bulky substituents are introduced, restricted rotation around single bonds could lead to the observation of distinct conformers at low temperatures. By varying the temperature, the rate of interconversion between these conformers can be studied, providing insights into the energy barriers of these processes.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring are expected in the 1400-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the amino group typically appears around 1600 cm⁻¹.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H and the methyl C-H groups will be observed at lower frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N, C=C Stretch (ring) | 1400 - 1600 |
| N-H Bend | ~1600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
The analysis of this related compound revealed a monoclinic crystal system with the space group P2_1/c. growingscience.com The pyridazine ring in such derivatives is typically observed to be essentially planar, a characteristic feature of aromatic systems. The precise bond lengths and angles within the heterocyclic ring are influenced by the nature and position of the substituents. For instance, the carbon-nitrogen and nitrogen-nitrogen bond lengths within the pyridazine core are intermediate between single and double bonds, confirming the delocalized electron system.
The study of such crystal structures also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. In the case of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, weak intermolecular interactions have been observed. growingscience.com For this compound, it is expected that the amino group would actively participate in hydrogen bonding, influencing its crystal packing and, consequently, its physical properties like melting point and solubility.
Interactive Table: Crystallographic Data for an Exemplary Pyridazine Derivative Below is a table summarizing the crystallographic data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, serving as an illustrative example for the pyridazine class of compounds. growingscience.com
| Parameter | Value |
| Empirical Formula | C₁₁H₇ClN₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Volume (ų) | 1009.6(13) |
| Z | 4 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen for organic compounds) in a sample. This method is indispensable for confirming the empirical formula of a newly synthesized compound, thereby validating its molecular formula in conjunction with mass spectrometry.
The molecular formula of this compound is C₆H₉N₃. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 123.16 g/mol .
The theoretical percentages are as follows:
Carbon (C): (6 * 12.011 / 123.16) * 100% = 58.51%
Hydrogen (H): (9 * 1.008 / 123.16) * 100% = 7.37%
Nitrogen (N): (3 * 14.007 / 123.16) * 100% = 34.12%
In a typical experimental workflow, a sample of the synthesized this compound would be subjected to combustion analysis. The resulting experimental percentages of C, H, and N would then be compared to the theoretical values. A close agreement between the experimental and theoretical data (typically within a ±0.4% margin) provides strong evidence for the purity and the correctness of the assigned molecular formula.
For comparative purposes, the elemental analysis data for the related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile (C₁₁H₇ClN₄), showed a close correlation between the calculated and found values. growingscience.com
Calculated: C, 57.28%; H, 3.06%; N, 24.29%
Found: C, 57.31%; H, 3.01%; N, 24.33%
This demonstrates the utility of elemental analysis in confirming the elemental composition of pyridazine derivatives.
Interactive Table: Elemental Composition of Pyridazine Compounds This table presents the theoretical elemental composition of this compound and the experimental data for the illustrative analogue, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com
| Compound | Element | Theoretical (%) | Experimental (%) |
| This compound | Carbon | 58.51 | - |
| Hydrogen | 7.37 | - | |
| Nitrogen | 34.12 | - | |
| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Carbon | 57.28 | 57.31 |
| Hydrogen | 3.06 | 3.01 | |
| Nitrogen | 24.29 | 24.33 |
Computational and Theoretical Investigations of 4,6 Dimethylpyridazin 3 Amine
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone for the quantum chemical investigation of molecules like 4,6-Dimethylpyridazin-3-amine. DFT methods are employed to calculate the electronic structure of molecules, offering a balance between computational cost and accuracy. These calculations can elucidate a variety of molecular properties, from the fundamental distribution of electrons to the prediction of spectroscopic and reactive behavior. For instance, DFT calculations on related pyridazine (B1198779) derivatives have been successfully used to understand their reactivity and electronic properties.
The electronic structure of this compound can be meticulously analyzed using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |
Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For instance, in a study of 4-amine-3-hydrazino-5-mercapto-1,2,4-triazole derivatives, MEP analysis was crucial in understanding their bioactivity. nih.gov
DFT calculations are a powerful tool for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgliverpool.ac.uknih.govmdpi.com By calculating the magnetic shielding tensors of the nuclei within the molecule, it is possible to predict the 1H and 13C NMR spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for resolving ambiguities in experimental spectra. To achieve high accuracy, it is often necessary to consider solvent effects, for example by using the Polarizable Continuum Model (PCM).
Table 2: Illustrative Predicted vs. Experimental 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| NH2 | 5.8 | 5.9 |
| H-5 | 6.7 | 6.8 |
| CH3-4 | 2.3 | 2.4 |
| CH3-6 | 2.5 | 2.6 |
Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental NMR chemical shifts.
DFT can be utilized to explore the potential reaction pathways involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and the corresponding activation energy barriers can be calculated. This information is crucial for understanding reaction mechanisms and predicting the feasibility of chemical transformations. For example, DFT calculations on 3,6-dichloropyridazine (B152260) revealed a lower activation energy for nucleophilic substitution at the C3 position compared to the C6 position, explaining the regioselectivity of the reaction.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of this compound in various environments, such as in solution or in a crystal lattice. Such simulations have been applied to various pyridazine derivatives to understand their dynamic behavior and interactions with biological targets. researchgate.net
Application of Cheminformatics and Data Mining for Chemical Space Exploration
Cheminformatics and data mining techniques are instrumental in exploring the vast chemical space surrounding this compound. By analyzing large chemical databases, it is possible to identify structurally similar compounds, predict properties, and assess the novelty of the molecule. Molecular descriptors can be calculated to quantify various aspects of the molecular structure and use them in quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These approaches are widely used in drug discovery and materials science.
Analysis of Non-Covalent Interactions within Molecular Assemblies
The study of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, is crucial for understanding the solid-state structure and properties of this compound. rsc.orgnih.govrsc.org These interactions govern the packing of molecules in a crystal, which in turn influences properties like melting point, solubility, and bioavailability. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions. Studies on related heterocyclic systems have demonstrated the importance of these interactions in determining their supramolecular architecture. rsc.orgnih.gov
Advanced Applications of 4,6 Dimethylpyridazin 3 Amine in Chemical Research
Role as a Versatile Synthetic Building Block for Diverse Organic Scaffolds
4,6-Dimethylpyridazin-3-amine serves as a crucial starting material or intermediate in the synthesis of a wide array of more complex organic molecules. Its reactive amine group and the pyridazine (B1198779) core allow for a variety of chemical transformations, making it a valuable tool for synthetic chemists. The presence of the pyridazine ring, a structural motif found in many biologically active compounds, further enhances its utility as a scaffold for drug discovery and development.
The versatility of aminopyridazine derivatives is well-documented. They can undergo a range of reactions, including nucleophilic substitution, condensation, and cyclization, to afford a diverse set of functionalized products. These reactions are often employed to introduce new ring systems or functional groups, thereby expanding the chemical space accessible from this simple precursor.
Utilization in the Design and Construction of Novel Heterocyclic Systems
A significant application of this compound lies in its use for the construction of novel fused heterocyclic systems. These systems are of great interest due to their often-unique chemical and physical properties, as well as their potential biological activities.
One prominent example is the synthesis of pyrimido[1,2-b]pyridazine derivatives. Research has shown that 3-aminopyridazine (B1208633) derivatives can react with various reagents to form these fused ring systems. For instance, the condensation of 3-aminopyridazines with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate in refluxing acetic acid yields substituted 3-benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org Subsequent deprotection of the amino group can lead to the corresponding 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones. semanticscholar.org These reactions provide a convenient route to a class of compounds with potential applications in medicinal chemistry.
Furthermore, 3-aminopyridazine derivatives have been utilized in the synthesis of triazole-containing compounds. Diazotization of 3-amino-4-oxo-4H-pyrimido[1,2-b]pyridazines can furnish stable diazonium salts, which can then undergo "ring switching" transformations in the presence of alcohols to yield 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. semanticscholar.org This highlights the ability of the aminopyridazine moiety to serve as a precursor to different heterocyclic cores through carefully designed reaction sequences.
The following table summarizes the types of heterocyclic systems that can be synthesized from aminopyridazine precursors.
| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |
| 3-Aminopyridazine derivatives | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | Pyrimido[1,2-b]pyridazines | semanticscholar.org |
| 3-Amino-4-oxo-4H-pyrimido[1,2-b]pyridazines (from aminopyridazines) | Diazotizing agents, Alcohols | 1,2,3-Triazoles | semanticscholar.org |
Exploration as a Chemical Moiety in Materials Science Research
The unique electronic and structural properties of this compound and its derivatives have led to their exploration in the field of materials science, particularly in the area of corrosion inhibition.
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, especially those with π-electron systems, are known to be effective corrosion inhibitors for various metals and alloys in acidic media. The pyridazine ring system, with its two nitrogen atoms and π-electrons, fits this profile well. The amino group in this compound provides an additional site for interaction with metal surfaces.
Numerous studies have investigated the corrosion inhibition potential of pyridazine derivatives. jocpr.comgsconlinepress.comresearchgate.netgsconlinepress.comijcsi.pro These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal. The presence of both the pyridazine ring and the amino group in this compound suggests a strong potential for effective corrosion inhibition. Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to predict the inhibition efficiency of pyridazine derivatives by calculating various quantum chemical parameters. jocpr.comgsconlinepress.comresearchgate.netgsconlinepress.com
The following table presents key quantum chemical parameters often used to evaluate the potential of a molecule as a corrosion inhibitor, based on theoretical studies of related pyridazine derivatives.
| Parameter | Description | Implication for Corrosion Inhibition |
| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the electron-donating ability of the molecule. | Higher values indicate a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. |
| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of the molecule. | Lower values suggest a greater ability to accept electrons from the metal, which can also contribute to the adsorption process. |
| ΔE (Energy Gap = ELUMO - EHOMO) | Indicates the reactivity of the inhibitor molecule. | A smaller energy gap generally corresponds to higher reactivity and better inhibition efficiency. |
| Dipole Moment (μ) | Measures the polarity of the molecule. | A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. |
The mechanism of corrosion inhibition by compounds like this compound is primarily based on their adsorption onto the metal surface. This adsorption process can be influenced by several factors, including the nature of the metal, the corrosive medium, and the structure of the inhibitor molecule. The adsorption of organic inhibitors is often a displacement reaction where water molecules on the metal surface are replaced by the inhibitor molecules. researchgate.net
The adsorption can occur through:
Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule (if protonated in acidic solution) or the dipole of the neutral molecule.
Chemical Adsorption (Chemisorption): This is a stronger form of adsorption that involves the sharing of electrons or electron transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. The nitrogen atoms of the pyridazine ring and the exocyclic amino group, with their lone pairs of electrons, are prime sites for this type of interaction. The π-electrons of the aromatic pyridazine ring can also interact with the vacant d-orbitals of the metal.
The mode of adsorption (physical, chemical, or a combination of both) can often be inferred from thermodynamic parameters calculated from experimental data, such as the Gibbs free energy of adsorption (ΔG°ads).
Electrochemical techniques are crucial for understanding the behavior of corrosion inhibitors at the metal-solution interface. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the effectiveness of inhibitors and to elucidate their mechanism of action.
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The presence of an effective inhibitor like a pyridazine derivative will cause a shift in the corrosion potential (Ecorr) and a decrease in the corrosion current density (icorr). The inhibitor can be classified as anodic, cathodic, or mixed-type depending on how it affects the anodic and cathodic branches of the polarization curve. researchcommons.org
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process. In the presence of an effective inhibitor, the charge transfer resistance (Rct) typically increases, indicating a slower corrosion rate. Conversely, the double-layer capacitance (Cdl) often decreases due to the adsorption of the organic molecules, which displaces water molecules and thickens the electrical double layer. nih.gov
Studies on aminopyridazines and related heterocyclic compounds have demonstrated their ability to alter the electrochemical behavior at metal-solution interfaces, confirming their role in mitigating corrosion. nih.gov
Development as an Intermediate for Specialized Chemical Reagents and Catalysts
The structural features of this compound also make it a potential precursor for the synthesis of specialized chemical reagents and catalysts. The nitrogen atoms in the pyridazine ring and the amino group can act as ligands, capable of coordinating with metal centers to form metal complexes.
While direct reports on the use of this compound in catalysis are limited, the broader class of aminopyridines and other nitrogen-containing heterocycles has been extensively used as ligands in homogeneous and heterogeneous catalysis. researchgate.netrsc.orgrsc.orgmdpi.com These ligands can stabilize metal catalysts, modulate their reactivity, and influence the selectivity of catalytic reactions. For example, aminopyridine ligands have been used in the synthesis of iron-magnesium heterometallic compounds that serve as precursors for hydrogenation catalysts. rsc.orgrsc.org Similarly, aminopyridine-based ligands have been employed in copper-catalyzed polymerization reactions. mdpi.com
Given these precedents, it is conceivable that this compound could be used to synthesize novel ligands for a variety of catalytic applications, including:
Cross-coupling reactions: The resulting metal complexes could potentially catalyze reactions such as Suzuki, Heck, or Sonogashira couplings.
Hydrogenation and dehydrogenation reactions: The ability of nitrogen heterocycles to participate in metal-ligand cooperation makes them attractive for these types of transformations. mdpi.com
Oxidation reactions: Pyridazine-based ligands have been explored in the development of copper complexes that mimic the activity of catechol oxidase. researchgate.net
The synthesis of such catalysts would typically involve the reaction of this compound with a suitable metal precursor, leading to the formation of a coordination complex where the aminopyridazine acts as a ligand. The specific properties of the resulting catalyst would depend on the nature of the metal and the other ligands present in the coordination sphere.
Q & A
Q. What are the optimal synthetic routes for 4,6-dimethylpyridazin-3-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step procedures starting with substituted pyridazine precursors. For example, ethyl aroylacetates with methoxy or halogen substituents can undergo cyclization reactions with hydrazine derivatives . Key parameters include:
- Catalyst selection : Use of acid catalysts (e.g., HCl) to promote cyclization.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Yield improvements (>70%) are achieved by optimizing stoichiometry and reaction time.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state forms .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the primary research applications of this compound in medicinal chemistry?
Answer: This compound serves as:
- A pharmacophore in kinase inhibitors due to its pyridazine core, which mimics ATP-binding motifs .
- A building block for synthesizing analogs with enhanced solubility (e.g., via ethoxy or piperidine substitutions) .
- A candidate for structure-activity relationship (SAR) studies to optimize bioactivity against neurodegenerative targets .
Advanced Research Questions
Q. How can reaction optimization address low yields in the synthesis of this compound derivatives?
Answer: Systematic DOE (Design of Experiments) approaches are recommended:
- Variable screening : Test temperature, solvent polarity, and catalyst loading using fractional factorial designs.
- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real-time .
For example, increasing catalyst concentration from 5% to 10% improved yields by 15% in analogous pyridazine syntheses .
Q. What computational strategies are suitable for predicting the biological activity of this compound analogs?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like MAP kinases (PDB ID: 3ELJ) .
- QSAR modeling : Train models with descriptors (e.g., logP, topological polar surface area) to predict IC values .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
A recent study achieved a correlation coefficient () of 0.89 between predicted and experimental IC values for pyridazine derivatives .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Meta-analysis : Aggregate data from multiple studies and apply statistical weighting to account for experimental variability .
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across independent labs using standardized protocols .
- Off-target profiling : Use proteome-wide screens (e.g., CETSA) to identify confounding interactions .
For instance, discrepancies in IC values (2–10 μM) for kinase inhibition were resolved by controlling ATP concentrations .
Q. What methodologies are recommended for studying the interaction of this compound with biological macromolecules?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (, ) to immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM : Visualize binding modes at near-atomic resolution for membrane-bound targets .
A 2024 study reported a of 1.2 μM for this compound binding to a serotonin receptor using SPR .
Q. How can isotopic labeling (e.g., 15^{15}15N, 13^{13}13C) enhance mechanistic studies of this compound?
Answer:
- Metabolic tracing : Use C-labeled analogs to track incorporation into cellular metabolites via LC-MS .
- NMR dynamics : N labeling enables analysis of rotational correlation times and binding-induced conformational changes .
- Degradation studies : Employ H labeling to quantify oxidative metabolism in liver microsomes .
Deuterated analogs have shown a 2.5-fold increase in metabolic stability in preclinical models .
Q. What role do substituent electronic effects play in the regioselectivity of this compound reactions?
Answer:
- Electron-donating groups (EDGs) : Methoxy substituents increase electron density at the 3-amine, favoring electrophilic aromatic substitution at the 5-position .
- Electron-withdrawing groups (EWGs) : Nitro groups direct nucleophilic attacks to the 4-position via resonance withdrawal .
DFT calculations (B3LYP/6-311+G**) correlate substituent Hammett constants () with reaction pathways .
Q. How can researchers design robust controls for toxicity studies involving this compound?
Answer:
- Positive controls : Use known hepatotoxins (e.g., acetaminophen) to validate assay sensitivity in liver organoids .
- Vehicle controls : Test DMSO or saline solutions to rule out solvent-induced cytotoxicity .
- Isogenic cell lines : Employ CRISPR-edited cells to isolate compound-specific effects from genetic variability .
A 2024 toxicity screen reported an LD of 120 mg/kg in murine models, with controls confirming dose-dependent hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
